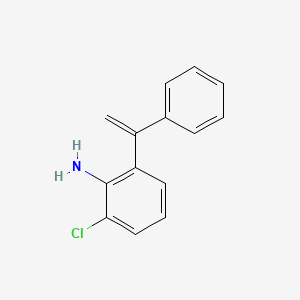
2-Chloro-6-(1-phenylethenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(1-phenylvinyl)aniline: is an organic compound that belongs to the class of anilines It features a chloro group at the 2-position and a phenylvinyl group at the 6-position of the aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(1-phenylvinyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of 2-Chloro-6-(1-phenylvinyl)aniline typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 2-Chloro-6-(1-phenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: 2-Chloro-6-(1-phenylvinyl)aniline is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of specific structural modifications on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s structural features make it a potential candidate for drug development. Researchers investigate its pharmacological properties to identify potential therapeutic applications.
Industry: In the industrial sector, 2-Chloro-6-(1-phenylvinyl)aniline is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering .
作用机制
The mechanism of action of 2-Chloro-6-(1-phenylvinyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
2-Chloroaniline: Similar in structure but lacks the phenylvinyl group.
6-Phenylvinylaniline: Similar in structure but lacks the chloro group.
2-Chloro-6-methylaniline: Similar in structure but has a methyl group instead of a phenylvinyl group.
Uniqueness: 2-Chloro-6-(1-phenylvinyl)aniline is unique due to the presence of both the chloro and phenylvinyl groups, which confer distinct chemical and physical properties.
属性
分子式 |
C14H12ClN |
|---|---|
分子量 |
229.70 g/mol |
IUPAC 名称 |
2-chloro-6-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12ClN/c1-10(11-6-3-2-4-7-11)12-8-5-9-13(15)14(12)16/h2-9H,1,16H2 |
InChI 键 |
OUXNEJJQLLKLDV-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1)C2=C(C(=CC=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















